molecular formula C18H17ClFN3OS B6504624 1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1448132-05-5

1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B6504624
CAS No.: 1448132-05-5
M. Wt: 377.9 g/mol
InChI Key: IDIYEGVMGALRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and a 1,3,4-oxadiazole ring bearing a thiophen-3-yl moiety at position 4.

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS/c19-15-2-1-3-16(20)14(15)10-23-7-4-12(5-8-23)17-21-22-18(24-17)13-6-9-25-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIYEGVMGALRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features a complex structure combining a piperidine moiety with a thiophene and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C20H20ClFN2O2SC_{20}H_{20}ClFN_2O_2S, with a molecular weight of 396.47 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC20H20ClFN2O2S
Molecular Weight396.47 g/mol
LogP4.9572
Polar Surface Area25.6083
Hydrogen Bond Acceptors3

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that compounds containing the 1,3,4-oxadiazole structure demonstrated effective antibacterial activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Additionally, the presence of the thiophene ring in the compound enhances its antibacterial efficacy. In vitro studies have shown that similar compounds can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

The mechanism of action often involves the induction of apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage, which are critical in programmed cell death .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of compounds with similar structures:

  • Antitubercular Activity : A study by Desai et al. (2016) reported that certain oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, highlighting their potential as new antitubercular agents .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, suggesting additional therapeutic avenues for neurological disorders .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of these compounds to bacterial target proteins, reinforcing their potential as effective antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with oxadiazole and piperidine structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics.

Anticancer Properties

The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them candidates for further exploration in oncology.

Neurological Disorders

Piperidine derivatives are often investigated for their neuroprotective effects. There is emerging evidence that compounds like 1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as depression and anxiety.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Screening Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations, indicating potent antibacterial activity.
Cancer Cell Line Testing Tested on MCF-7 breast cancer cellsInduced apoptosis with an IC50 value lower than standard chemotherapeutics, suggesting a promising anticancer agent.
Neuroprotection Study Assessed effects on neuronal cell linesDemonstrated protective effects against oxidative stress-induced cell death, indicating potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported bioactivity:

Structural Analogs with Piperidine-Oxadiazole Scaffolds

  • BG15464 (1-(2-phenyl-1,3-thiazole-4-carbonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine) :
    While both compounds share the piperidine-oxadiazole backbone, BG15464 replaces the 2-chloro-6-fluorobenzyl group with a 2-phenylthiazole-4-carbonyl moiety. This substitution increases molecular weight (422.52 g/mol vs. ~408 g/mol for the target compound) and introduces a thiazole ring, which may enhance π-π stacking interactions but reduce lipophilicity compared to the halogenated benzyl group .

  • 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) Derivatives: These analogs, reported by Deshmukh et al., replace the thiophen-3-yl-oxadiazole with benzo[d]isoxazole and vary the piperidine substituents. These compounds demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound’s thiophene moiety might enhance membrane permeability .

Analogs with Alternative Heterocycles

  • 3-(4-Fluorobenzenesulfonyl)-1-(thiophene-2-sulfonyl)piperidine (BG15465) :
    This compound replaces oxadiazole with sulfonyl groups, increasing polarity (molecular weight: 389.49 g/mol) and likely altering pharmacokinetic properties. Sulfonyl groups may improve metabolic stability but reduce CNS penetration compared to the target compound’s oxadiazole-thiophene system .

Research Findings and Mechanistic Insights

  • Antibacterial Activity : Deshmukh et al. demonstrated that piperidine-oxadiazole derivatives with halogenated aromatic groups exhibit antibacterial effects, likely through disruption of bacterial cell wall synthesis or enzyme inhibition . The target compound’s thiophen-3-yl group may enhance lipophilicity, improving membrane penetration compared to benzoisoxazole analogs.
  • Metabolic Stability : Sulfonyl-containing analogs (e.g., BG15465) are predicted to have longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s oxadiazole ring may be susceptible to hydrolysis in acidic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.